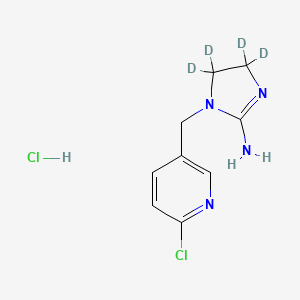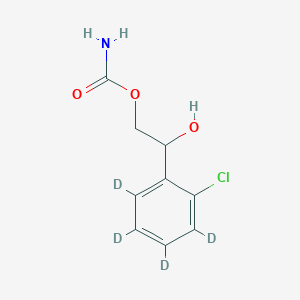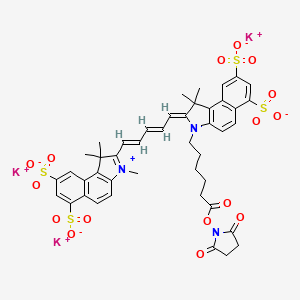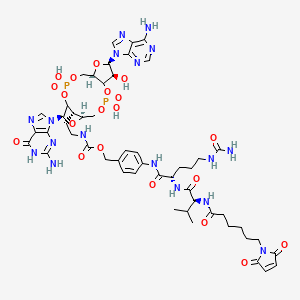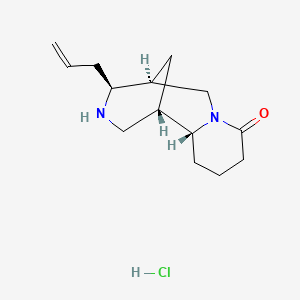
Angustifoline (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angustifoline (hydrochloride) is an alkaloid compound isolated from the plant Lupinus angustifolius L. It exhibits significant antimicrobial activity, making it a valuable compound in scientific research and potential therapeutic applications . The compound is known for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Angustifoline (hydrochloride) can be synthesized through the extraction of alkaloids from Lupinus angustifolius L. The extraction process involves the use of solvents such as methanol or ethanol to isolate the alkaloid content from the plant material . The isolated alkaloids are then purified using chromatographic techniques to obtain pure angustifoline (hydrochloride).
Industrial Production Methods: Industrial production of angustifoline (hydrochloride) involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Angustifoline (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize angustifoline (hydrochloride).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of angustifoline (hydrochloride).
Wissenschaftliche Forschungsanwendungen
Angustifoline (hydrochloride) has a wide range of scientific research applications:
Wirkmechanismus
Angustifoline (hydrochloride) can be compared with other alkaloids such as sparteine, lupanine, and lupinine, which are also derived from Lupinus species . While these compounds share similar structural features, angustifoline (hydrochloride) is unique due to its specific antimicrobial activity against a broader range of bacterial strains . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Sparteine
- Lupanine
- Lupinine
Eigenschaften
Molekularformel |
C14H23ClN2O |
|---|---|
Molekulargewicht |
270.80 g/mol |
IUPAC-Name |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11;/h2,10-13,15H,1,3-9H2;1H/t10-,11-,12-,13+;/m0./s1 |
InChI-Schlüssel |
PXWXQSXBCFYDIZ-GTCOWVEHSA-N |
Isomerische SMILES |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2.Cl |
Kanonische SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


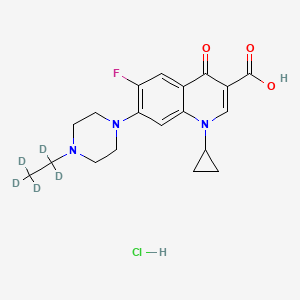
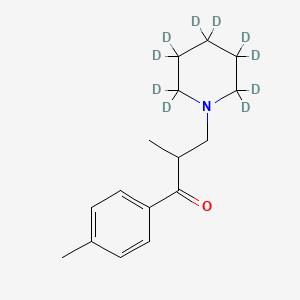

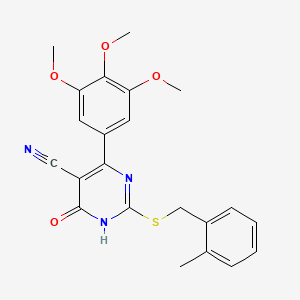
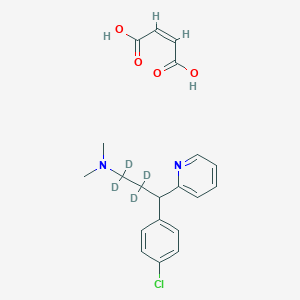
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)

![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
